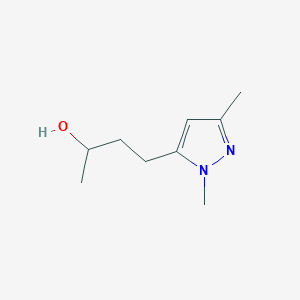4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol
CAS No.:
Cat. No.: VC18293012
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H16N2O |
|---|---|
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | 4-(2,5-dimethylpyrazol-3-yl)butan-2-ol |
| Standard InChI | InChI=1S/C9H16N2O/c1-7-6-9(11(3)10-7)5-4-8(2)12/h6,8,12H,4-5H2,1-3H3 |
| Standard InChI Key | ISFCGHRZBKQWAU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)CCC(C)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-dimethyl-1H-pyrazole ring substituted at the 5-position with a butan-2-ol chain. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, adopts a planar conformation due to aromatic -electron delocalization. Methyl groups at the 1- and 3-positions introduce steric and electronic effects that influence reactivity, while the hydroxyl group at C2 of the butanol chain enables hydrogen bonding and solvation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.24 g/mol | |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 hydroxyl O) |
Density, boiling point, and melting point data remain unreported in accessible literature, underscoring the need for further experimental characterization .
Synthetic Methodologies
Nucleophilic Substitution Routes
A patented synthesis of structurally analogous pyrazole derivatives involves reacting 1H-pyrazole precursors with halogenated alkanes in acetone under basic conditions . For example, 1-chloro-3,3-dimethyl-2-butane reacts with 1H-1,2,4-triazole in the presence of , yielding 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with 99% efficiency . While this method targets a triazole derivative, it provides a template for synthesizing 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol by substituting triazole with dimethylpyrazole and optimizing reaction conditions.
Pyrazole Functionalization
Recent advances in pyrazole chemistry demonstrate the utility of trifluoroborate intermediates for regioselective functionalization . By converting pyrazole rings into 5-trifluoroborates, chemists achieve precise cross-coupling reactions with alcohols or alkyl halides. Applying this strategy, the butan-2-ol chain could be introduced via Suzuki-Miyaura coupling, leveraging palladium catalysts to form carbon-oxygen bonds .
Chemical Reactivity and Derivitization
Hydroxyl Group Reactivity
The secondary alcohol moiety undergoes typical alcohol reactions:
-
Oxidation: Catalytic oxidation with Jones reagent () converts the hydroxyl group to a ketone, yielding 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-one, a potential intermediate for heterocyclic synthesis.
-
Etherification: Alkylation with methyl iodide in the presence of produces methyl ether derivatives, enhancing lipophilicity for drug delivery applications.
Pyrazole Ring Modifications
Electrophilic substitution at the pyrazole’s 4-position is favored due to electron-donating methyl groups. Nitration using introduces nitro groups, which can be reduced to amines for further functionalization . Additionally, the nitrogen atoms participate in coordination chemistry, forming complexes with transition metals like copper(II) and zinc(II) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs). Functionalizing the hydroxyl group with carboxylic acids yields prodrugs with improved bioavailability, as demonstrated in analogs of celecoxib .
Agrochemical Development
Pyrazole derivatives are pivotal in herbicide and insecticide design. Incorporating 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol into chlorantraniliprole-like structures enhances ligand binding to insect ryanodine receptors, disrupting calcium ion channels.
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Emerging methodologies employ chiral catalysts to enantioselectively synthesize alcohol derivatives. For instance, Noyori hydrogenation of ketone precursors using -BINAP complexes achieves >90% enantiomeric excess (ee), enabling access to optically pure variants .
Computational Modeling
Density functional theory (DFT) calculations predict reaction pathways for hydroxyl group transformations. Simulations reveal that oxidation to ketones proceeds via a cyclic transition state with an activation energy of .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume